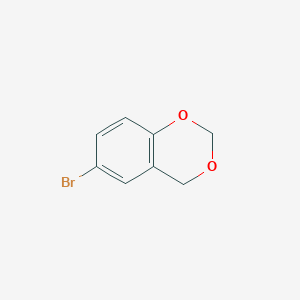

6-Bromo-4H-1,3-benzodioxine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

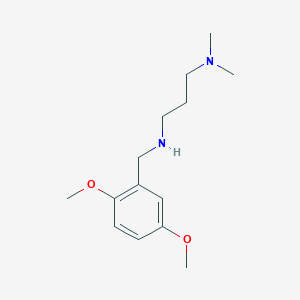

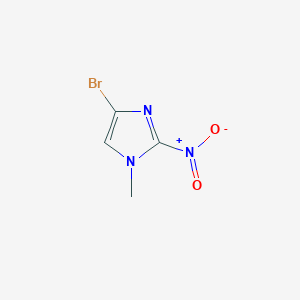

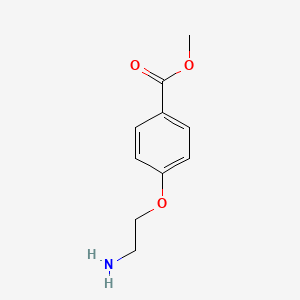

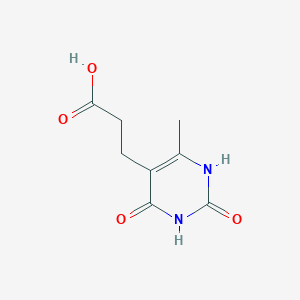

6-Bromo-4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7BrO2 . It belongs to the class of organic compounds known as primary alcohols. This compound is primarily derived from quinoline and has applications in medicinal chemistry . Its structure consists of a bicyclic heterocycle, and it has been identified as an active core in various biologically active molecules .

Synthesis Analysis

The synthesis of 6-Bromo-4H-1,3-benzodioxine involves several steps. It can be successfully prepared through reported methods, including aza Baylis Hillman reactions, 1,3-rearrangement, and intramolecular amination reactions . Additionally, direct synthesis from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described, mediated by CuI and NaHCO3 in acetonitrile .

Molecular Structure Analysis

The molecular formula of 6-Bromo-4H-1,3-benzodioxine is C8H7BrO2 . It crystallizes in a monoclinic crystal system with a space group of P21/n. The compound’s structure has been characterized using FTIR, NMR, HRMS, and X-ray diffraction techniques . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies have also been studied using density functional theory.

Chemical Reactions Analysis

The compound’s chemical reactivity includes its participation in various synthetic approaches, such as C–H coupling with dioxazolones followed by deacylation and C–N coupling via ring-closure reactions . It serves as a precursor for the synthesis of other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Development of Anti-Plasmodial Agents

The derivatives of 6-Bromo-4H-1,3-benzodioxine have been identified as active cores in anti-plasmodial drugs. These compounds are studied for their potential to treat malaria by inhibiting the plasmodium parasite .

Cytotoxic Drug Research

Research into cytotoxic drugs, which are used in cancer treatment to kill or damage cancer cells, has utilized 6-Bromo-4H-1,3-benzodioxine derivatives. Their unique structure allows for the exploration of new pathways in the development of cancer therapies .

Agricultural Chemicals

In the agricultural sector, 6-Bromo-4H-1,3-benzodioxine derivatives find use as synthetic intermediates. They are involved in the creation of crop protection agents, fungicides, and insecticides, contributing to the protection of crops from pests and diseases .

Organic Material Synthesis for Luminescent Applications

The unique photophysical properties of 6-Bromo-4H-1,3-benzodioxine make it a valuable compound in the synthesis of organic materials for luminescent applications. These materials are used in various technologies, including display panels and lighting systems .

Intermediate in Multistep Organic Synthesis

As a versatile chemical building block, 6-Bromo-4H-1,3-benzodioxine is used as an intermediate in multistep organic synthesis processes. It enables the construction of complex organic molecules for various research and industrial applications .

Pharmaceutical Research

The pharmaceutical industry utilizes 6-Bromo-4H-1,3-benzodioxine in the research and development of new drugs. Its incorporation into pharmaceutical compounds can lead to the discovery of novel treatments for various diseases .

Chemical Synthesis of Heterocycles

6-Bromo-4H-1,3-benzodioxine is instrumental in the chemical synthesis of heterocycles, which are ring structures containing at least two different elements as members of the ring(s). These heterocycles are crucial in the development of drugs and other organic compounds .

Mecanismo De Acción

Target of Action

Compounds that combine sulfonamide and benzodioxane fragments in their framework have been shown to have antibacterial potential .

Biochemical Pathways

Benzodioxane derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Some benzodioxane derivatives have been reported to exhibit antibacterial activity, inhibiting the growth of bacterial biofilms .

Propiedades

IUPAC Name |

6-bromo-4H-1,3-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJVSIQVFQXHFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561242 |

Source

|

| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4H-1,3-benzodioxine | |

CAS RN |

90050-61-6 |

Source

|

| Record name | 6-Bromo-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90050-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)